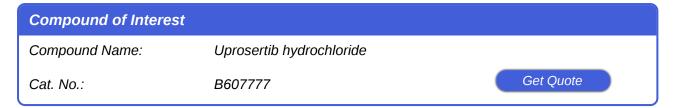


The Discovery and Synthesis of GSK2141795: A Pan-AKT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GSK2141795. It includes detailed experimental protocols for key assays, a summary of its biological activity, and a plausible synthetic pathway. While the clinical development of GSK2141795 was discontinued, the information presented here remains valuable for the ongoing research and development of novel AKT inhibitors.

Discovery and Rationale

The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting proliferation.[3]



Mechanism of Action

GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

Biological Activity In Vitro Kinase and Cellular Potency

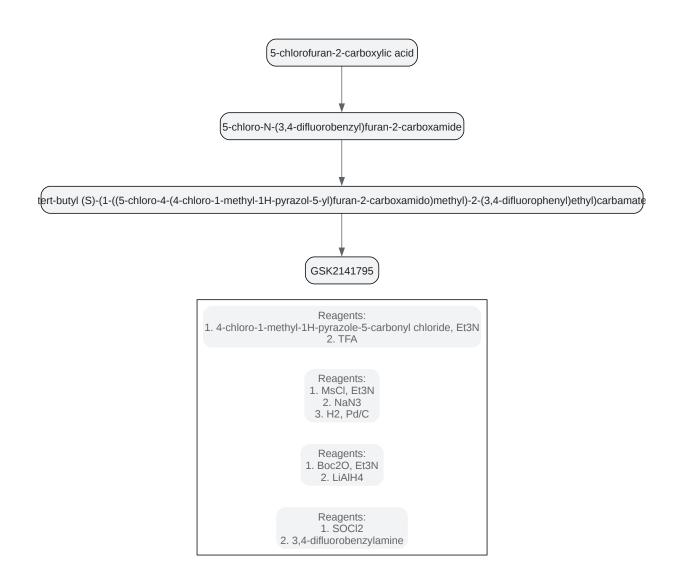
GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer cell lines with activated AKT signaling.

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
AKT1	Kinase Assay	180	16	[4]
AKT2	Kinase Assay	328	49	[4]
AKT3	Kinase Assay	38	5	[4]
LNCaP (Prostate Cancer)	Cell Proliferation	EC50 reported	-	[5]
BT474 (Breast Cancer)	Cell Proliferation	EC50 reported	-	[5]

Synthesis Pathway

The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry principles and patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide.[1]





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Caption: Plausible synthetic pathway for GSK2141795.



Experimental Protocols AKT Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795 against AKT kinases.

Materials:

- Active AKT1, AKT2, and AKT3 enzymes
- GSK-3α as a substrate
- GSK2141795
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
- [y-32P]ATP
- · Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of GSK2141795 in DMSO.
- In a reaction well, combine the AKT enzyme, GSK-3α substrate, and GSK2141795 at various concentrations in kinase buffer.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

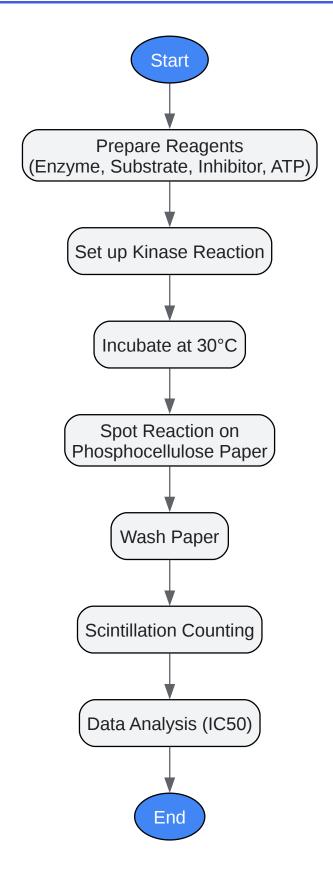


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- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each GSK2141795 concentration and determine the IC50 value.





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Caption: Workflow for the AKT Kinase Activity Assay.



Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on cancer cell lines.

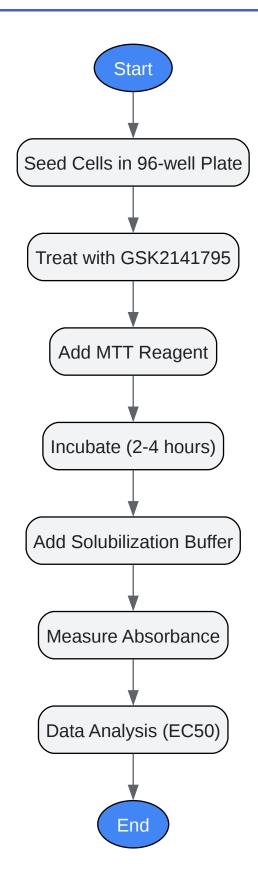
Materials:

- Cancer cell lines (e.g., LNCaP, BT474)
- · Complete cell culture medium
- GSK2141795
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.





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Caption: Workflow for the MTT Cell Proliferation Assay.



In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK2141795 in a mouse xenograft model.

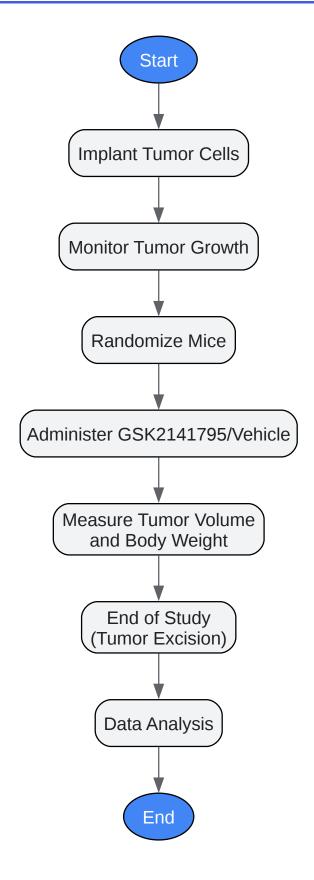
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., SKOV3)
- Matrigel (optional)
- GSK2141795 formulation for oral administration
- Vehicle control
- Calipers

Procedure:

- Subcutaneously implant cancer cells into the flank of each mouse.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer GSK2141795 or vehicle control orally, once daily.
- Measure tumor volume using calipers at regular intervals (e.g., twice a week).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.





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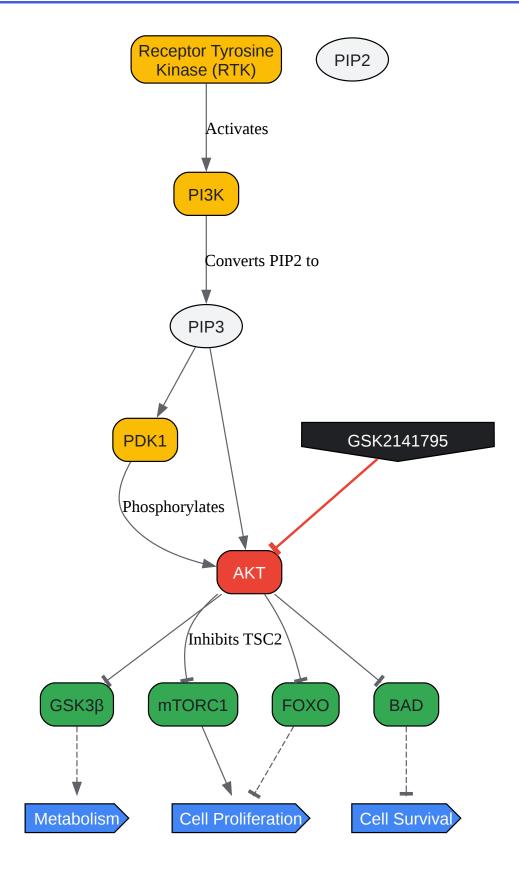
Caption: Workflow for the In Vivo Tumor Xenograft Study.



Signaling Pathway

GSK2141795 targets the PI3K/AKT signaling pathway. The following diagram illustrates the central role of AKT in this pathway and the downstream effectors it regulates.





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Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.



Conclusion

GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer. Although its clinical development was halted, the discovery and preclinical data for GSK2141795 have contributed significantly to our understanding of AKT inhibition and have informed the development of next-generation AKT inhibitors. The synthetic route and experimental protocols detailed in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.

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